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molecular formula C12H15FN2O3 B8531067 (4-Amino-2-fluoro-5-methoxyphenyl)(morpholino)methanone

(4-Amino-2-fluoro-5-methoxyphenyl)(morpholino)methanone

Cat. No. B8531067
M. Wt: 254.26 g/mol
InChI Key: ZGEFJQYUWKKSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09139566B2

Procedure details

A mixture of 4-amino-2-fluoro-5-methoxybenzoic acid (600 mg, 3.24 mmol), morpholine (564 mg, 6.48 mmol), HATU ((O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate, 1.85 g, 4.86 mmol), DIPEA (diisopropyl ethylamine, 836 mg, 6.48 mmol), and CH2Cl2 (20 mL) was stirred at room temperature for 6 h. The solvent was removed under reduced pressure and the residue was purified by silica-gel column chromatography to afford the title compound (560 mg, 68%).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
564 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
836 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][C:5]([C:6]([OH:8])=O)=[C:4]([F:13])[CH:3]=1.[NH:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C>C(Cl)Cl>[NH2:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][C:5]([C:6]([N:14]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)=[O:8])=[C:4]([F:13])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
NC1=CC(=C(C(=O)O)C=C1OC)F
Name
Quantity
564 mg
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1N=CC=C2)OC(=[N+](C)C)N(C)C
Name
Quantity
836 mg
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica-gel column chromatography

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC1=CC(=C(C=C1OC)C(=O)N1CCOCC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 560 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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